REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[C:13](Cl)(=[O:17])[CH:14]([CH3:16])[CH3:15]>N1C=CC=CC=1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a stirred, cooled solution of 15.0 g
|
Type
|
ADDITION
|
Details
|
pour the mixture into 600 ml
|
Type
|
FILTRATION
|
Details
|
of ice-water, filter
|
Type
|
CUSTOM
|
Details
|
dry the precipitate which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from 1:1 petroleum etherdichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(NC(C(C)C)=O)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |